molecular formula C44H56N4O8 B1664166 Desacetylvinblastine CAS No. 3352-69-0

Desacetylvinblastine

Cat. No. B1664166
CAS RN: 3352-69-0
M. Wt: 768.9 g/mol
InChI Key: NDMPLJNOPCLANR-SAYSVMKTSA-N
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Description

Desacetylvinblastine is a derivative of Vinblastine, a vinca alkaloid used to treat various types of cancers including breast cancer, testicular cancer, neuroblastoma, Hodgkin’s and non-Hodgkins lymphoma, mycosis fungoides, histiocytosis, and Kaposi’s sarcoma .


Synthesis Analysis

The synthesis of Desacetylvinblastine involves a direct coupling of catharanthine with vindoline. The process includes an Fe (III)-promoted coupling reaction initiated by the generation of a presumed catharanthine radical cation that undergoes a subsequent oxidative fragmentation and diastereoselective coupling with vindoline .


Molecular Structure Analysis

Desacetylvinblastine has an empirical formula of C44H56N4O8 and a molecular weight of 768.94 .


Chemical Reactions Analysis

Desacetylvinblastine monohydrazide (DAVLBH) has been shown to disrupt tumor vessels by promoting the internalization of vascular endothelial cadherin (VE-cadherin). This increases endothelial cell permeability and ultimately results in vascular disruption .


Physical And Chemical Properties Analysis

Desacetylvinblastine is a pharmaceutical primary standard belonging to the vinblastine API family. It is used in the synthesis of substances and as a laboratory chemical .

Scientific Research Applications

Folate-Targeted Chemotherapy

Desacetylvinblastine monohydrazide (DAVLBH), known as EC140, is an innovative folate conjugate demonstrating significant biological activity against folate receptor-positive cells and tumors. EC140, synthesized by coupling a peptidic analogue of vitamin folic acid to DAVLBH, has shown promise in preclinical studies, delivering specific, dose-responsive activity in vitro and in vivo with minimal toxicity. These findings suggest potential for further preclinical and clinical investigations in targeted chemotherapeutic applications (Leamon et al., 2006).

Tubulin Binding and Microtubule Inhibition

Tritium-labeled vinblastine, synthesized by acetylating desacetylvinblastine, has been utilized to study vinblastine binding to tubulin. This research reveals that desacetylvinblastine competitively inhibits vinblastine's binding to tubulin, suggesting a mechanism of action involving the inhibition of microtubule polymerization rather than the destruction of preformed microtubules (Wilson et al., 1975).

Development of Targeted Chemotherapeutics

The design and synthesis of EC145, a water-soluble derivative of folic acid and desacetylvinblastine monohydrazide, demonstrate the potential of targeted chemotherapeutics. EC145, designed to target the folate receptor, retains high affinity for folate receptor-positive cells, providing a basis for further development in cancer treatment (Vlahov et al., 2006).

Comparative Efficacy in Tumor Models

Comparative studies of folate-targeted Vinca alkaloid conjugates, like EC140 and EC145, highlight their efficacy in both syngeneic and xenograft tumor models. EC145, in particular, has demonstrated higher activity and better tolerance, indicating its potential superiority as a targeted chemotherapeutic agent (Leamon et al., 2007).

Cephalosporin-Vinca Alkaloid Prodrugs

The synthesis of cephalosporin 20, substituted with desacetylvinblastine hydrazide, represents a novel approach to targeted drug delivery for solid tumors. This strategy leverages the β-lactam bond hydrolysis in cephalosporin to release the vinca alkaloid, potentially enhancing treatment efficacy (Jungheim et al., 1992).

Vinblastine Derivative-Oligoarginine Conjugates

Conjugating vinblastine with oligoarginine peptides offers a strategy to improve the efficacy of vinblastine against resistant cells. This approach maintains the tubulin binding ability of vinblastine, potentially enhancing its antiproliferative effect in human leukemia cells (Bánóczi et al., 2010).

Monitoring Therapeutic Efficacy with Imaging Techniques

Intravoxel incoherent motion (IVIM) DWI and R2* mapping have been utilized to monitor the therapeutic efficacy of desacetylvinblastine monohydrazide (DAVLBH) in an experimental hepatocellular carcinoma mouse model. These imaging techniques can detect vascular-disrupting effects as early as one hour after treatment, offering a valuable tool for evaluating therapeutic response (Liang et al., 2019).

Safety And Hazards

Desacetylvinblastine is harmful if swallowed and is suspected of causing genetic defects and damaging fertility or the unborn child. It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Desacetylvinblastine monohydrazide (DAVLBH) is currently being evaluated for its potential as a vascular disrupting agent in cancer treatment. It has shown promising results in preclinical studies and is being considered for further evaluation in clinical trials . Future research will likely focus on optimizing its therapeutic efficacy and minimizing its side effects.

properties

IUPAC Name

methyl (9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H56N4O8/c1-7-40(52)22-26-23-43(38(50)55-5,34-28(14-18-47(24-26)25-40)27-12-9-10-13-31(27)45-34)30-20-29-32(21-33(30)54-4)46(3)36-42(29)16-19-48-17-11-15-41(8-2,35(42)48)37(49)44(36,53)39(51)56-6/h9-13,15,20-21,26,35-37,45,49,52-53H,7-8,14,16-19,22-25H2,1-6H3/t26-,35+,36-,37-,40+,41-,42?,43+,44+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMPLJNOPCLANR-SAYSVMKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H56N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19694-26-9 (sulfate[1:1] salt)
Record name 4-Desacetylvinblastine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003352690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

768.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desacetylvinblastine

CAS RN

3352-69-0
Record name 4-Desacetylvinblastine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003352690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
823
Citations
BH Petersen, SV DeHerdt, DW Schneck, TF Bumol - Cancer research, 1991 - AACR
Monoclonal antibody (MoAb) conjugates have been used to treat a variety of malignancies. The majority of the MoAbs which have been used therapeutically are from murine sources. …
Number of citations: 69 aacrjournals.org
IR Vlahov, HKR Santhapuram, PJ Kleindl… - Bioorganic & medicinal …, 2006 - Elsevier
… ppm (five from the folate moiety and six from the desacetylvinblastine moiety). The signals for the two olefinic protons in desacetylvinblastine appeared at 5.5 ppm (d) and 5.7 ppm (m). …
Number of citations: 201 www.sciencedirect.com
X Lei, M Chen, M Huang, X Li, C Shi, D Zhang… - Theranostics, 2018 - ncbi.nlm.nih.gov
Vinca alkaloids, the well-known tubulin-binding agents, are widely used for the clinical treatment of malignant tumors. However, little attention has been paid to their vascular disrupting …
Number of citations: 18 www.ncbi.nlm.nih.gov
RH Himes, RN Kersey, I Heller-Bettinger, FE Samson - Cancer Research, 1976 - AACR
… 3 compounds inhibit axoplasmic transport with almost equal effectiveness (17) and that there is little difference in the apparent binding constants of VLB, VCR, and desacetylvinblastine …
Number of citations: 269 aacrjournals.org
MJ Sweeney, GB Boder, GJ Cullinan, HW Culp… - Cancer Research, 1978 - AACR
Vindesine (VDS; deacetyl vinblastine amide sulfate) given ip daily completely inhibited the growth of both the Ridgeway osteogenic sarcoma at 0.4 mg/kg and the Gardner …
Number of citations: 50 aacrjournals.org
ME Spearman, RM Goodwin, LD Apelgren… - Journal of Pharmacology …, 1987 - ASPET
The monoclonal antibody-vinca alkaloid conjugate, KS1/4-DAVLB (LY256787), and free 4-desacetylvinblastine (DAVLB) were administered iv to male athymic nude mice bearing P3/…
Number of citations: 38 jpet.aspetjournals.org
M Schrappe, TF Bumol, LD Apelgren, SL Briggs… - Cancer research, 1992 - AACR
A conjugate of 4-desacetylvinblastine-3-carboxyhydrazide (DAVLBHY) and the glioma-reactive monoclonal antibody (mAb) 9.2.27 induced long-term suppression of tumor growth in …
Number of citations: 52 aacrjournals.org
X Lei, M Chen, Q Nie, J Hu, Z Zhuo, A Yiu… - American journal of …, 2016 - ncbi.nlm.nih.gov
Tumor angiogenic process is regulated by multiple proangiogenic pathways, such as vascular endothelial growth factor receptor 2 (VEGFR2) and Axl receptor tyrosine kinase (Axl). Axl …
Number of citations: 22 www.ncbi.nlm.nih.gov
LD Apelgren, DL Zimmerman, SL Briggs, TF Bumol - Cancer research, 1990 - AACR
The activity of the conjugate of monoclonal antibody KS1/4 with 4-desacetylvinblastine-3-carboxhydrazide (KS1/4-DAVLB-HY) was explored in the OVCAR-3 human ovarian xenograft …
Number of citations: 49 aacrjournals.org
R Zhao, N Diop-Bove, ID Goldman - Molecular Pharmacology, 2014 - ASPET
The reduced folate carrier (RFC), proton-coupled folate transporter (PCFT), and folate receptors (FR) are folate-specific transporters. Antifolates currently in the clinic, such as …
Number of citations: 23 molpharm.aspetjournals.org

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